N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide
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Overview
Description
Imidazo[4,5-b]pyridines are a group of compounds that have an imidazole ring fused with a pyridine moiety . They are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
While many strategies are available for imidazo[4,5-b]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .Molecular Structure Analysis
The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Scientific Research Applications
Chemistry and Properties
N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide and related compounds are known for their variable chemistry and significant properties. These compounds, including 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogs, have been extensively studied for their preparation procedures, properties, and their ability to form complex compounds. Their significant properties range from spectroscopic characteristics and structures to magnetic properties, biological, and electrochemical activity. This comprehensive understanding helps identify potential areas of interest for future research, including yet unknown analogues (Boča, Jameson, & Linert, 2011).
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide derivatives, such as those from pyridine and indazole, exhibit a wide range of functionalities and biological importance. These compounds serve as versatile synthetic intermediates with applications in metal complexes formation, catalysts design, asymmetric catalysis, synthesis, and medicinal applications, including potential anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif has been utilized in numerous advanced chemistry and drug development investigations, making it a key area of interest in the field (Li et al., 2019).
Pyrimidine Appended Optical Sensors
Compounds containing heteroatoms, particularly N-heterocycles like triazole, thiazole, pyridine, pyrrole, quinoline, or imidazole and their derivatives, are commonly used as recognition units for the synthesis of optical sensors. Pyrimidine derivatives, due to their ability to form coordination and hydrogen bonds, are excellent sensing materials with a range of biological and medicinal applications. Their versatility and competence make them suitable for usage as exquisite sensing probes and highlight their biological significance (Jindal & Kaur, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-11(18-19)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUWNHCIYUAHPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C2=NC3=C(N2)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)C2=NC3=C(N2)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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